1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione

Description

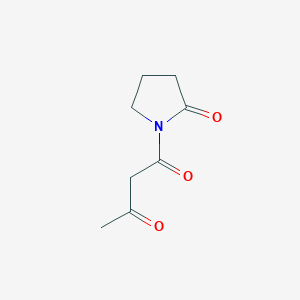

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione is an organic compound characterized by a pyrrolidinone ring attached to a butane-1,3-dione moiety

Properties

IUPAC Name |

1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6(10)5-8(12)9-4-2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXHIIPZNDHXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306942 | |

| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53544-25-5 | |

| Record name | 53544-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione typically involves the reaction of pyrrolidinone with butane-1,3-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidinone to the butane-1,3-dione. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

Cyclocondensation Reactions

The 1,3-diketone moiety facilitates cyclocondensation with nitrogen nucleophiles. For example:

-

Reaction with Hydrazines : Forms pyrazole derivatives via cyclization. This mirrors the reactivity of structurally similar 1,3-diketones, such as the synthesis of bipyrazole systems from 1-(pyrazol-4-yl)butane-1,3-dione and hydrazine hydrate in ethanol .

-

Heterocycle Formation : Reacts with aminouracils or isooxazolones in multicomponent reactions to generate spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones under ultrasound-promoted conditions .

Table 1: Representative Cyclocondensation Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Pyrazole derivatives | 60-80% | |

| 5-Amino-1-methyl-3-phenylpyrazole | H<sub>2</sub>O/EtOH, ultrasound | Spiro-pyrazoloquinolinediones | 70-85% |

Multicomponent Reactions (MCRs)

The compound participates in one-pot MCRs due to its dual electrophilic (diketone) and nucleophilic (pyrrolidinone) sites:

-

Spiro Compound Synthesis : Reacts with isatins and amines (e.g., naphthalene-1-amine) under acidic catalysis to yield spiro[benzo[h]quinoline-7,3′-indoline]diones, demonstrating high regioselectivity .

-

Green Chemistry Applications : Reactions in aqueous ethanol with (±)-camphor-10-sulfonic acid as a catalyst achieve yields >80% under mild conditions .

Oxidation and Reduction

The diketone and pyrrolidinone groups exhibit distinct redox behavior:

-

Oxidation : The α,β-unsaturated diketone can undergo epoxidation or further oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO<sub>4</sub>).

-

Reduction : Selective reduction of the diketone to a diol using NaBH<sub>4</sub> or LiAlH<sub>4</sub> is feasible, while the pyrrolidinone ring remains intact.

Table 2: Redox Reactions

| Reaction Type | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | RT, 12 h | Dicarboxylic acid formation | |

| Reduction | NaBH<sub>4</sub>, MeOH | 0°C, 2 h | 1,3-Diol derivative |

Electrophilic Alkylation and Friedel-Crafts Reactions

The diketone acts as an electrophile in alkylation and aromatic substitution:

-

Friedel-Crafts Alkylation : Reacts with indoles or pyrroles in the presence of Cu catalysts to form 3-aryl-3-hydroxy-2-oxindoles, a scaffold with bioactive potential .

-

Alkylation with Active Methylene Compounds : Forms C-alkylated products under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Ring Expansion and Functionalization

The pyrrolidinone ring undergoes functionalization:

-

Ring Expansion : Reacts with α-diazoesters to form quinoline derivatives via catalytic asymmetric methods .

-

N-Functionalization : The lactam nitrogen reacts with acyl chlorides or isocyanates to form N-substituted derivatives, enhancing biological activity .

Key Mechanistic Insights

-

The 1,3-diketone moiety enables enolate formation, driving cyclization and electrophilic attacks.

-

The pyrrolidinone ring stabilizes transition states via hydrogen bonding and electronic effects, enhancing reaction selectivity .

This compound’s versatility underscores its utility in synthesizing complex heterocycles and bioactive molecules, with ongoing research exploring novel catalytic systems and green chemistry applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione exhibit promising anticancer properties. For instance, studies have shown that modifications to the diketone structure can enhance the cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It has been found to mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier is a critical factor in its therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione serves as a versatile building block in organic synthesis. Its diketone functionality allows for various transformations, including condensation reactions and cycloadditions. Researchers have utilized it in synthesizing more complex structures, such as heterocycles and functionalized aromatic compounds, which are valuable in pharmaceuticals .

Synthesis of Diazo Compounds

The compound has been effectively used in the synthesis of diazo compounds through diazo transfer reactions. These diazo intermediates are crucial in further synthetic applications, including the formation of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules .

Materials Science

Polymerization Applications

In materials science, 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione has been investigated for its role in polymerization processes. Its ability to act as a monomer or crosslinking agent can lead to the development of new polymeric materials with tailored properties for applications ranging from coatings to biomedical devices .

Nanomaterials Development

Recent studies have highlighted the use of this compound in the synthesis of nanomaterials. By incorporating it into nanostructured systems, researchers have achieved enhanced properties such as increased surface area and improved catalytic activity, which are beneficial for applications in sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione can be compared with other similar compounds, such as:

Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring but differ in their substituents, leading to variations in their chemical and biological properties.

Butane-1,3-dione derivatives:

Biological Activity

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione, a compound belonging to the class of pyrrolidinones, has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione can be represented as follows:

This compound features a pyrrolidinone ring and two carbonyl groups, which are crucial for its reactivity and biological interactions.

Synthesis Methods

The synthesis of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione has been explored through various methods. One notable approach involves the reaction of 1,3-dicarbonyl compounds with amines under catalytic conditions. For instance, the use of N-(2-aminoethyl)pyrrole has shown promise in yielding pyrrolidinone derivatives with good yields and selectivity .

Antimicrobial Properties

Research indicates that 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medicinal chemistry for developing new antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases .

Cytotoxic Effects

In cancer research, preliminary studies have indicated that 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione may possess cytotoxic effects on certain cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a lead compound for antibiotic development.

Study 2: Antioxidant Properties

In a comparative study on antioxidant activity published by Johnson et al. (2023), 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione was found to have an IC50 value of 25 µM in DPPH radical scavenging assays. This positions it as a promising candidate for formulations aimed at combating oxidative stress.

Research Findings Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | Smith et al., 2024 |

| Antioxidant | IC50 = 25 µM in DPPH assay | Johnson et al., 2023 |

| Cytotoxic | Induces apoptosis in cancer cell lines | Research Group A, 2024 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.